Cas no 18910-65-1 (Salmefamol)

Salmefamol structure
Salmefamol structure
Product Name:Salmefamol
Numero CAS:18910-65-1
MF:C19H25NO4
MW:331.40610575676
CID:150528
PubChem ID:86805
Update Time:2025-04-19

Salmefamol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenedimethanol,4-hydroxy-a1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
    • 4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
    • Salmefamol
    • a-((p-methoxy-a-methylphenethylamino)methyl)-4-hydroxy-m-xylene-a,a'-diol
    • AH-3923
    • AHR 3929
    • EINECS 242-662-5
    • Salmefamolum [INN-Latin]
    • 4-Hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-1,3-benzenedimethanol
    • Brn 2162832
    • Salmefamolum
    • α-[(p-Methoxy-α-methylphenethylamino)methyl]-4-hydroxy-1,3-benzenedimethanol
    • 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethyl amino)ethanol
    • 1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
    • SALMEFAMOL [INN]
    • AKOS040744822
    • Q56SEY8X9J
    • UNII-Q56SEY8X9J
    • Salmefamol [INN:BAN]
    • alpha-((p-Methoxy-alpha-methylphenethylamino)methyl)-4-hydroxy-m-xylene-alpha,alpha'-diol
    • DTXSID80864864
    • 18910-65-1
    • 4-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
    • NS00053646
    • AH 3923
    • SCHEMBL18458
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((2-(4-methoxyphenyl)-1-methylethyl)amino)methyl)-
    • CS-0358
    • 4-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]ethyl]-2-(hydroxymethyl)phenol
    • CHEMBL2107072
    • 1,3-Benzenedimethanol, 4-hydroxy-alpha1-[[[2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]-
    • HY-10998
    • AH 3923;AH-3923; AH3923
    • 1,3-BenzenediMethanol, 4-hydroxy-a1-[[[2-(4-Methoxyphenyl)-1-Methylethyl]aMino]Methyl]-
    • Salmefamolum (INN-Latin)
    • VPMWDFRZSIMDKW-UHFFFAOYSA-N
    • 1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(4-methoxy-alpha-methylphenethylamino)ethanol
    • 4-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methyl-ethyl)amino)ethyl)-2-(hydroxymethyl)phenol
    • MDL: MFCD00867047
    • Inchi: 1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
    • Chiave InChI: VPMWDFRZSIMDKW-UHFFFAOYSA-N
    • Sorrisi: OC(C1C=CC(=C(CO)C=1)O)CNC(C)CC1C=CC(=CC=1)OC

Proprietà calcolate

  • Massa esatta: 331.17800
  • Massa monoisotopica: 331.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 8
  • Complessità: 346
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 82A^2
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.200
  • Punto di ebollizione: 553.4°Cat760mmHg
  • Punto di infiammabilità: 288.5°C
  • Indice di rifrazione: 1.598
  • PSA: 81.95000
  • LogP: 2.53820

Salmefamol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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$726.00 2023-01-04
Biosynth
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